1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride
Description
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is a synthetic adrenergic receptor agonist characterized by a meta-hydroxyphenyl group attached to an ethanolamine backbone, with a benzylamino substituent on the ethylamine side chain.
Properties
CAS No. |
78982-55-5 |
|---|---|
Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
benzyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H17NO2.ClH/c17-14-8-4-7-13(9-14)15(18)11-16-10-12-5-2-1-3-6-12;/h1-9,15-18H,10-11H2;1H |
InChI Key |
OQEFCPOJUWREIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CC(C2=CC(=CC=C2)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride typically involves the conversion of m-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation . The process can be summarized as follows:
Starting Material: m-Hydroxyacetophenone
Conversion to Isonitrosoketone: This step involves the reaction of m-hydroxyacetophenone with a suitable reagent to form the isonitrosoketone intermediate.
Hydrogenation: The isonitrosoketone is then hydrogenated to yield 1-(m-Hydroxyphenyl)-2-benzylaminoethanol.
Industrial Production Methods
In industrial settings, the production of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohols or amines
Substitution: Substituted benzylamino derivatives
Scientific Research Applications
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an adrenergic agonist, primarily targeting alpha-adrenergic receptors . This interaction leads to vasoconstriction and increased blood pressure, making it useful in treating hypotension . The compound also influences the release of norepinephrine, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The compound shares a core ethanolamine structure with several adrenergic agonists, differing primarily in the substituent on the amino group. Key analogs include:
Key Structural Observations :
Pharmacological and Toxicological Data
Phenylephrine Hydrochloride
- Activity : Selective α₁-agonist with vasoconstrictive effects; used in nasal decongestants and hypotensive emergencies.
- Toxicity : LD₅₀ (mouse, parenteral) = 3060 mg/kg .
Norfenefrine Hydrochloride
- Activity : Direct-acting sympathomimetic with moderate α and β effects; used for orthostatic hypotension .
- Toxicity: Limited data; structurally similar to octopamine, a trace amine with neuromodulatory roles .
Estilefrine Hydrochloride
Target Compound (Benzylamino Derivative)
- Hypothesized Activity : The benzyl group may reduce α₁ selectivity due to steric hindrance, favoring β-receptor interaction or partial agonism.
- Metabolism: Likely susceptible to hepatic N-debenzylation, generating norfenefrine as a metabolite .
Clinical and Industrial Relevance
- Phenylephrine : Dominates clinical use due to its rapid onset and predictable hemodynamic effects .
- Norfenefrine: Limited to niche applications (e.g., veterinary medicine) due to weaker potency .
- Benzylamino Analog: No direct commercial use reported; research focus may include exploring prolonged half-life or CNS-targeted effects.
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